Methyl-6-Aminopyrazin-2-carboxylat

Übersicht

Beschreibung

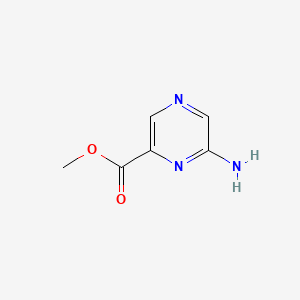

Methyl 6-aminopyrazine-2-carboxylate is a heterocyclic organic compound with the molecular formula C6H7N3O2 It is a derivative of pyrazine, characterized by the presence of an amino group at the 6th position and a carboxylate ester group at the 2nd position

Wissenschaftliche Forschungsanwendungen

Methyl 6-aminopyrazine-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme interactions and as a ligand in biochemical assays.

Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrially relevant compounds

Wirkmechanismus

Target of Action

Methyl 6-aminopyrazine-2-carboxylate is a derivative of pyrazine . Pyrazines are a class of compounds that have been found to exhibit a wide range of pharmacological activities . .

Mode of Action

Pyrazine derivatives are known to interact with various biological targets, leading to diverse biological activities .

Biochemical Pathways

Pyrazine derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It is known to have high gastrointestinal absorption . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value, is 1.0 , which could influence its distribution within the body. , which suggests it may have a lower potential for drug-drug interactions.

Biochemische Analyse

Biochemical Properties

It is known that pyrazine derivatives, such as Methyl 6-aminopyrazine-2-carboxylate, can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific biochemical context and can vary widely.

Cellular Effects

It has been suggested that pyrazine derivatives may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 6-aminopyrazine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-aminopyrazine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction mixture is typically refluxed for several hours, followed by neutralization and extraction to obtain the desired ester .

Industrial Production Methods: Industrial production of methyl 6-aminopyrazine-2-carboxylate often involves similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, is crucial to achieve high yields and purity suitable for commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 6-aminopyrazine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Nitro derivatives of pyrazine.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazine derivatives depending on the reagents used.

Vergleich Mit ähnlichen Verbindungen

- Methyl 3-amino-2-pyrazinecarboxylate

- 3-Aminopyrazine-2-carboxylic acid

- Pyrazinamide

- Glipizide

Comparison: Methyl 6-aminopyrazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological propertiesPyrazinamide and glipizide, while also pyrazine derivatives, have established roles in medicine as an anti-tuberculosis agent and anti-diabetic drug, respectively .

Biologische Aktivität

Methyl 6-aminopyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology, particularly due to its potential biological activities against various pathogens, including Mycobacterium tuberculosis (Mtb). This article explores its biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Methyl 6-aminopyrazine-2-carboxylate has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 152.15 g/mol |

| Functional Groups | Amino group, Carboxylate |

The presence of the amino group at position 6 and the carboxylate at position 2 of the pyrazine ring is crucial for its biological activity.

Research indicates that Methyl 6-aminopyrazine-2-carboxylate exhibits antimicrobial properties, particularly against Mtb. Its mechanism involves the inhibition of key enzymes in the mycobacterial coenzyme A biosynthesis pathway. This inhibition is critical for the survival and replication of Mtb, making it a potential candidate for tuberculosis treatment.

Structure-Activity Relationship (SAR)

A study evaluated various analogs of pyrazinoic acid, revealing that modifications to the pyrazine ring significantly impact biological activity. For instance, substituents at different positions on the ring can enhance or reduce binding affinity to target enzymes like PanD, which is essential for coenzyme A biosynthesis in Mtb .

Biological Activity Studies

- Antimycobacterial Activity :

- Cytotoxicity Assessment :

-

Case Studies :

- A notable case study involved a series of synthesized derivatives where methyl 6-aminopyrazine-2-carboxylate was modified to enhance its activity against multidrug-resistant strains of Mtb. The most effective compounds retained low cytotoxicity levels on human cell lines while demonstrating potent antimycobacterial activity .

Research Findings

Recent findings highlight the importance of specific structural features in determining the biological activity of Methyl 6-aminopyrazine-2-carboxylate:

- Binding Affinity : Compounds with a carboxamide group showed increased binding affinity to mtProRS (mycobacterial prolyl-tRNA synthetase), suggesting a new target for drug development .

- Inhibition Mechanism : The compound's ability to inhibit key metabolic pathways in Mtb was confirmed through molecular docking studies, which provided insights into its interaction with target enzymes .

Eigenschaften

IUPAC Name |

methyl 6-aminopyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-11-6(10)4-2-8-3-5(7)9-4/h2-3H,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQOPTGQOOILCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659348 | |

| Record name | Methyl 6-aminopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118853-60-4 | |

| Record name | Methyl 6-aminopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.